molecular formula C16H13N3O3 B5776503 (5,6-Dimethyl-1h-benzimidazol-1-yl)(4-nitrophenyl)methanone CAS No. 6120-49-6

(5,6-Dimethyl-1h-benzimidazol-1-yl)(4-nitrophenyl)methanone

Cat. No.: B5776503
CAS No.: 6120-49-6
M. Wt: 295.29 g/mol
InChI Key: QAHIDGZDTAQBDO-UHFFFAOYSA-N
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Description

(5,6-Dimethyl-1h-benzimidazol-1-yl)(4-nitrophenyl)methanone is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. This particular compound features a benzimidazole ring substituted with dimethyl groups at positions 5 and 6, and a methanone group attached to a 4-nitrophenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dimethyl-1h-benzimidazol-1-yl)(4-nitrophenyl)methanone typically involves the condensation of 5,6-dimethyl-1H-benzimidazole with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5,6-Dimethyl-1h-benzimidazol-1-yl)(4-nitrophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate.

    Substitution: Nitrating agents like nitric acid for nitration, and halogens like chlorine for halogenation.

Major Products

    Reduction: 5,6-Dimethyl-1H-benzimidazol-1-yl)(4-aminophenyl)methanone.

    Oxidation: Corresponding oxides of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(5,6-Dimethyl-1h-benzimidazol-1-yl)(4-nitrophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (5,6-Dimethyl-1h-benzimidazol-1-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The nitro group can also participate in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a similar structure but without the dimethyl and nitrophenyl substitutions.

    5,6-Dimethylbenzimidazole: Similar structure but lacks the nitrophenyl group.

    4-Nitrobenzimidazole: Contains the nitrophenyl group but lacks the dimethyl substitutions.

Uniqueness

(5,6-Dimethyl-1h-benzimidazol-1-yl)(4-nitrophenyl)methanone is unique due to the presence of both the dimethyl and nitrophenyl groups, which confer distinct chemical and biological properties. These substitutions enhance its stability, reactivity, and potential biological activities compared to its analogs.

Properties

IUPAC Name

(5,6-dimethylbenzimidazol-1-yl)-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-10-7-14-15(8-11(10)2)18(9-17-14)16(20)12-3-5-13(6-4-12)19(21)22/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHIDGZDTAQBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00976716
Record name (5,6-Dimethyl-1H-benzimidazol-1-yl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6120-49-6
Record name (5,6-Dimethyl-1H-benzimidazol-1-yl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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